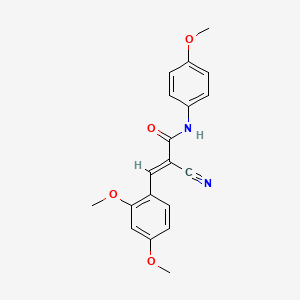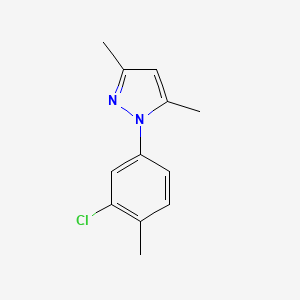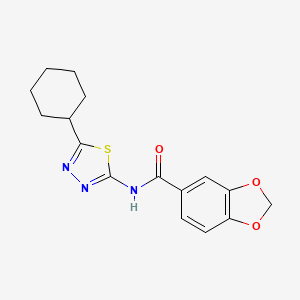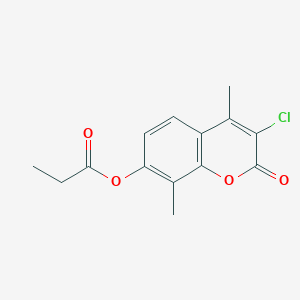
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by a team of researchers at Pfizer, and since then, it has been used in a variety of studies to investigate the mechanisms of various cellular processes.
作用机制
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit the activation of the EGFR tyrosine kinase, leading to the inhibition of downstream signaling pathways involved in cell growth and proliferation. Additionally, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
One of the main advantages of using 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in lab experiments is its specificity for the EGFR tyrosine kinase. This allows researchers to investigate the specific role of this kinase in various cellular processes. However, one limitation of using 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide is its potential for off-target effects. Additionally, the high cost of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide may limit its use in some research settings.
未来方向
There are several future directions for research involving 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide. One area of interest is investigating the role of EGFR in the development and progression of various cancers. Additionally, researchers may investigate the potential use of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in combination with other cancer therapies to enhance their efficacy. Finally, researchers may investigate the potential use of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in other disease states, such as inflammatory disorders.
合成方法
The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and 4-methoxybenzylamine to form the Schiff base intermediate. This intermediate is then reacted with acrylonitrile in the presence of a catalyst to form the final product, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide.
科学研究应用
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been used in a variety of studies to investigate the mechanisms of various cellular processes. It is primarily used as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key mediator of cell growth and differentiation. 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to be effective in inhibiting the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-8-5-15(6-9-16)21-19(22)14(12-20)10-13-4-7-17(24-2)11-18(13)25-3/h4-11H,1-3H3,(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHVTIXBPSNUFD-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide](/img/structure/B5842461.png)
![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5842471.png)
![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
![4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5842489.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)

![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)

![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)